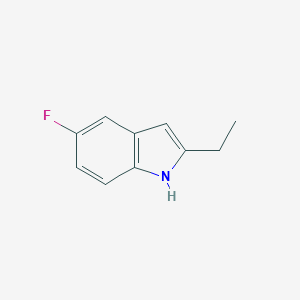

2-tert-butyl-1H-benzimidazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several steps, including the reduction of precursors and the use of palladium-catalyzed Suzuki reactions. For instance, the synthesis of a compound with a tert-butyl group involved reduction with NaBH4 and was confirmed by single-crystal X-ray diffraction, indicating a precise method for creating such compounds with high purity and specificity (叶姣 et al., 2015). Another method utilized palladium catalysis for the synthesis of tert-butyl derivatives, highlighting the versatility of approaches in producing these compounds (Qi Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives has been determined through various analytical techniques, including X-ray diffraction. These studies reveal the crystalline structure and the intermolecular interactions that influence the compound's stability and reactivity (Hu et al., 2010).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, offering insights into their reactivity and potential applications. For example, N-tert-butanesulfinyl imines serve as intermediates for asymmetric synthesis, demonstrating the utility of benzimidazole derivatives in producing enantioenriched amines (J. Ellman et al., 2002).

Physical Properties Analysis

The physical properties, such as crystallinity, melting points, and solubility, of benzimidazole derivatives are crucial for their application in various fields. Studies typically focus on crystal structure to understand these properties better.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for the application of benzimidazole compounds in chemical synthesis and pharmaceuticals. For instance, the reactivity of benzimidazole derivatives with amines and the catalytic efficiency of ionic liquids in reactions highlight the compound's versatility (A. Sarkar et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis and Antitumor Activity : The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, involving 2-tert-butyl-1H-benzimidazol-5-amine, was synthesized, and its crystal structure was determined. The compound displayed good antitumor activity against the Hela cell line in preliminary biological tests (叶姣 et al., 2015).

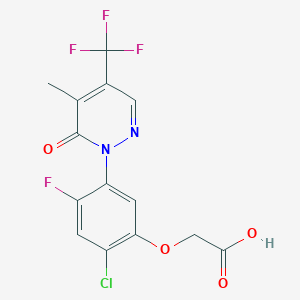

Intermediate in Synthesis : Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an important intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1, was synthesized using 2-tert-butyl-1H-benzimidazol-5-amine as a part of the process (Qi Zhang et al., 2022).

Magnetic and Chemical Properties

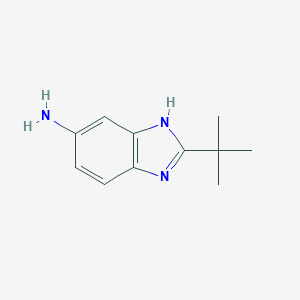

Study of Organic Magnetic Materials : The role of hydrogen bonds in benzimidazole-based organic magnetic materials was explored. The compound 2-(N-tert-butyl-N-aminoxyl)benzimidazole, related to 2-tert-butyl-1H-benzimidazol-5-amine, was synthesized and characterized, providing insights into the magnetic behavior and the role of hydrogen bonds in stabilizing magnetic materials (Jacqueline R. Ferrer et al., 2001).

Catalytic Activity in Oxidation Reactions : A study on the oxidation of substituted benzyl amines using a phenoxo-bridged dimeric nickel(II) complex discussed the catalytic activity and the role of benzimidazole-based ligands in these reactions. The findings suggest that benzimidazole-based compounds, related to 2-tert-butyl-1H-benzimidazol-5-amine, can play a significant role in catalyzing oxidation reactions (Robin Kumar et al., 2015).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been known to inhibit receptor tyrosine kinases , suggesting a potential target for this compound.

Mode of Action

If it acts similarly to other benzimidazole derivatives, it may interact with its targets by binding to the active sites, leading to inhibition or modulation of the target’s function .

Pharmacokinetics

The compound is a solid at room temperature , and its bioavailability would be influenced by factors such as solubility, stability, and permeability.

Action Environment

The action, efficacy, and stability of 2-tert-butyl-1H-benzimidazol-5-amine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-tert-butyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)10-13-8-5-4-7(12)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZVZHKZDFTTJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366585 |

Source

|

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-1H-benzimidazol-5-amine | |

CAS RN |

177843-66-2 |

Source

|

| Record name | 2-tert-butyl-1H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)

![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)